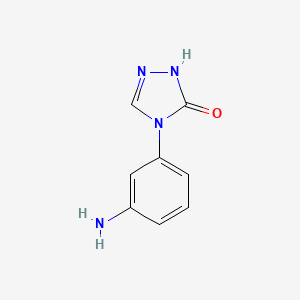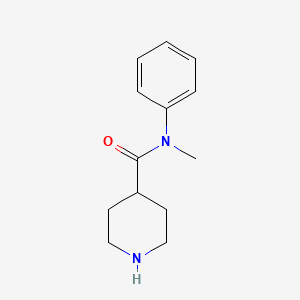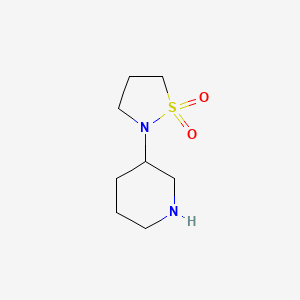
4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Overview
Description
4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as APTT, is an organic compound with a wide range of applications in the scientific and medical fields. It has been used in the synthesis of novel drugs and as a tool to study biochemical and physiological processes. This compound has gained attention due to its unique properties and its potential to be used in a variety of applications.
Scientific Research Applications
4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been used in a variety of scientific research applications, such as the synthesis of novel drugs, the study of biochemical and physiological processes, and the development of new materials. In particular, it has been used in the synthesis of novel antifungal, antiviral, and anticancer drugs. It has also been used as a tool to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds.
Mechanism of Action
The mechanism of action of 4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It is believed to bind to certain active sites on enzymes and proteins, thereby preventing their activity. This inhibition can be used to study the biochemical and physiological effects of certain compounds, as well as to study the mechanism of action of certain drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to act as an antioxidant. It has also been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, it has been shown to have an effect on the central nervous system, and has been used to study the effects of certain drugs on the brain.
Advantages and Limitations for Lab Experiments
4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a number of advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability, as it can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and care must be taken when handling and disposing of the compound.
Future Directions
There are a number of potential future directions for the use of 4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. One potential direction is the further study of its biochemical and physiological effects. In particular, further research could be done to investigate its potential as an anti-cancer agent and its ability to inhibit certain enzymes and proteins. Additionally, further research could be done to investigate its potential as a tool for drug delivery and its ability to affect the central nervous system. Finally, further research could be done to investigate its potential as a material for the synthesis of new materials and its ability to act as an antioxidant.
properties
IUPAC Name |
4-(3-aminophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,9H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUDAWYSQPFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NNC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3199077.png)

![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)

![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)
![2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199109.png)
![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)

![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)